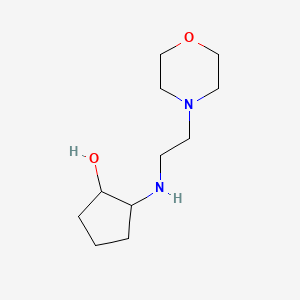

![molecular formula C18H17N3O5S B2425323 2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide CAS No. 955850-31-4](/img/structure/B2425323.png)

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. This compound is also known by its chemical name, TAK-659, and is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).

科学的研究の応用

Antioxidant and Anti-inflammatory Properties

- A series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides, which are structurally related to the query compound, demonstrated significant anti-inflammatory and antioxidant activities. These activities were observed in various assays, including DPPH radical scavenging, superoxide anion scavenging, lipid peroxide inhibition, and erythrocyte hemolytic inhibition. Specifically, compounds 4k and 4l displayed noteworthy antioxidant activity across four assays, while compounds 4c, 4d, 4m, 4n, and 4o exhibited potent DPPH radical scavenging efficacy. Furthermore, compounds 4a, 4h, 4i, 4k, 4m, and 4n possessed excellent anti-inflammatory activity. Notably, compounds like N-[4-(o-methoxyphenyl)-1,3-thiazol-2-yl]-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4k) and N-(6-nitro-/methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide (4m and 4n) exhibited both antioxidant and anti-inflammatory activities, showcasing the multifunctional potential of this class of compounds (Koppireddi et al., 2013).

Antimicrobial and Antitumor Activity

- In a study exploring the antimicrobial and antiproliferative potential of hydrazide and oxadiazole derivatives synthesized using 3-methoxyphenol (a structural component similar to the query compound), significant activity was observed. These derivatives, specifically N'-(arylidene)-2-(3-methoxyphenoxy)acetohydrazide/1-(4-substitutedphenyl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]ethan-1-one/N-(6-substitutedbenzothiazol-2-yl)-2-[(5-[(3-methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl)thio]acetamide, demonstrated considerable in vitro antimicrobial activity against various gram-positive and gram-negative bacteria, as well as fungi. The antimicrobial potential against gram-negative bacteria was notably higher than that against gram-positive bacteria. Additionally, these compounds were screened for their antiproliferative activity against human tumor cell lines, with compound 7c, containing a 1,3,4-oxadiazole ring and 6-methoxy benzothiazole moiety, exhibiting high inhibitory activity against A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).

Antibacterial, Antifungal, and Antiviral Properties

- A study on benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety, closely related to the query compound, showed notable antibacterial, antifungal, and antiviral activities. These compounds demonstrated good antiviral activities against tobacco mosaic virus and antibacterial activities against Xanthomonas oryzae pv. oryzae and Ralstonia solanacearum. Specifically, compounds 5k and 5a exhibited significant anti-Xoo and anti-Rs effects, respectively. This research suggests that benzothiazole derivatives with a 1,3,4-thiadiazole moiety could serve as potential templates in the search for highly-efficient antiviral and antibacterial agents (Tang et al., 2019).

特性

IUPAC Name |

2-(4-methoxy-3-methylphenyl)-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O5S/c1-10-6-11(4-5-13(10)25-2)7-16(22)19-18-20-17-14(26-3)8-12(21(23)24)9-15(17)27-18/h4-6,8-9H,7H2,1-3H3,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJTUCSDNOHXRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(C=C(C=C3S2)[N+](=O)[O-])OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{1-[3-(methylthio)-1,2,4-triazin-6-yl]ethyl}benzamide](/img/structure/B2425244.png)

![2-{2-[(4-Chlorobenzyl)sulfanyl]-5-nitrophenyl}-1,3-dithiolane](/img/structure/B2425245.png)

![3-(2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2425246.png)

![3-nitro-N-[(5Z)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2425247.png)

![2-(2-Methoxybenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2425248.png)

![Ethyl 4h,5h,6h,7h-thieno[2,3-c]pyridine-2-carboxylate hydrochloride](/img/structure/B2425249.png)

![2,4-dimethyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiazole-5-carboxamide](/img/structure/B2425252.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2425253.png)

![7'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2425262.png)

![(4-Aminopiperidin-1-yl)[2-(trifluoromethyl)phenyl]methanone hydrochloride](/img/structure/B2425263.png)